molecular formula C36H58O11 B2706231 Niga-ichigoside F1 CAS No. 95262-48-9

Niga-ichigoside F1

Cat. No. B2706231
CAS RN: 95262-48-9
M. Wt: 666.849
InChI Key: WKKBYJLXSKPKSC-ZASUZIJZSA-N
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Description

Niga-ichigoside F1 is a triterpene compound isolated from Rubus imperialis, a plant belonging to the Rosaceae family. It has drawn attention due to its significant and potent antinociceptive (pain-relieving) properties in various pharmacological models involving mice .

Scientific Research Applications

Antinociceptive Activity

Niga-ichigoside F1, isolated from Rubus imperialis, has demonstrated notable antinociceptive effects. Studies have shown its effectiveness in reducing pain in both the HOAc-induced writhing model and formalin-induced pain model in mice (Niero et al., 1999). Further research indicates that its antinociceptive action is linked to several physiological systems, including dopaminergic, cholinergic, glutamatergic, tachykininergic, and oxinitrergic systems (Ardenghi et al., 2006).

Wound Healing and Anti-inflammatory Effects

Research on Rubus imperialis, which contains niga-ichigoside F1, highlighted its anti-inflammatory and wound-healing properties. These effects were observed both in vivo and in vitro, with additional evidence of antioxidant activity and promotion of efferocytosis (Tonin et al., 2016).

Gastroprotective Activity

Niga-ichigoside F1 has shown gastroprotective effects in different models using rodents. It reduced ulcerative lesions and regulated gastric juice volume and acidity without altering gastric mucus production (Berté et al., 2014).

Hepatic Steatosis Amelioration

A study indicated that niga-ichigoside F1 could ameliorate hepatic steatosis induced by a high-fat diet in mice. This effect was associated with its interaction with diet to regulate lipid metabolism genes and oxidative stress markers (Xia et al., 2018).

Vascular Endothelial Cell Protection

Niga-ichigoside F1, along with its isomer Rosamultin, protected vascular endothelial cells against hypoxia-induced apoptosis. This was achieved through the activation of various signaling pathways such as PI3K/AKT and ERK1/2 (Shi et al., 2020).

Nephrotoxicity Amelioration

Studies have demonstrated that 23-hydroxytormentic acid, derived from niga-ichigoside F1, can mitigate nephrotoxicity induced by cisplatin in rats. This effect was attributed to the attenuation of oxidative stress and preservation of antioxidant enzymes (Sohn et al., 2011).

Mechanism of Action

  • Other Systems : Tachykininergic, oxinitrergic, and alpha2-adrenoceptor systems also contribute to its antinociceptive activity .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBYJLXSKPKSC-JVJIQXRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95262-48-9
Record name Dotorioside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niga-ichigoside F1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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